S119-8 -

S119-8

Catalog Number: EVT-2814345
CAS Number:
Molecular Formula: C23H24N2O
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of S119-8 involves several key methods that leverage established organic chemistry techniques. The most notable method includes:

  1. Betti Reaction: This reaction is utilized for the synthesis of 8-hydroxyquinoline derivatives. It involves the amidoalkylation of 2-aminophenol with aldehydes and amides under controlled conditions (typically between 130 °C and 180 °C) to yield the desired products with high efficiency .
  2. One-Pot Synthesis: Another effective method for synthesizing quinoline derivatives includes a one-pot reaction involving secondary amines and unmodified ketones under mild conditions, eliminating the need for transition metal catalysts. This method has been shown to produce high yields of various quinoline analogs, including S119 .

The technical details surrounding these synthesis methods highlight the importance of reaction conditions such as temperature, solvent choice, and the presence of catalysts in optimizing yields.

Molecular Structure Analysis

S119-8 possesses a complex molecular structure typical of quinoline derivatives. The molecular formula is C₁₉H₂₀N₂ClS, and its structure can be described by the following characteristics:

  • Core Structure: The compound features an 8-hydroxyquinoline core, which is crucial for its biological activity.
  • Functional Groups: The presence of hydroxyl (-OH), amine (-NH), and halogen (chlorine) substituents enhances its reactivity and interaction with biological targets.

The structural data is essential for understanding how modifications to the core structure can influence the compound's biological activity and efficacy.

Chemical Reactions Analysis

S119-8 undergoes various chemical reactions that are critical for its function as an antiviral agent:

  1. Oligomerization Inhibition: S119 has been shown to affect the oligomerization state of viral nucleoproteins. In experimental setups, treatment with S119 resulted in a reduction of high molecular weight aggregates typically formed by nucleoproteins in the presence of viral RNA. This suggests that S119 may stabilize nucleoproteins in their monomeric form rather than allowing them to aggregate .
  2. Size Exclusion Chromatography: Further analysis using size exclusion chromatography indicated that S119 treatment leads to a shift towards smaller oligomers, which could impact viral replication mechanisms by altering nucleoprotein interactions .

These reactions underscore the potential mechanisms through which S119 exerts its antiviral effects.

Mechanism of Action

The mechanism of action for S119-8 primarily involves its interaction with the nucleoprotein of influenza viruses. Key points include:

  • Targeting Nucleoprotein: S119 binds to the nucleoprotein, preventing its aggregation and thus disrupting the formation of ribonucleoprotein complexes necessary for viral replication.
  • Alteration of Oligomeric State: By stabilizing nucleoproteins in their monomeric forms, S119 interferes with their normal function within the viral life cycle, ultimately leading to reduced viral load in infected cells .

This mechanism highlights the compound's potential as a therapeutic agent against influenza viruses.

Physical and Chemical Properties Analysis

The physical and chemical properties of S119-8 are vital for understanding its behavior in biological systems:

  • Solubility: S119 is soluble in organic solvents such as dimethyl sulfoxide (DMSO), which facilitates its use in laboratory settings.
  • Stability: The compound exhibits stability under standard laboratory conditions but may require protection from moisture due to sensitivity to hydrolysis.

These properties are critical when considering formulation strategies for therapeutic use.

Applications

S119-8 has several scientific applications, particularly in virology:

  1. Antiviral Research: As a potent inhibitor of influenza viruses, S119 is being investigated for its potential use in therapeutic applications against viral infections.
  2. Drug Development: The compound serves as a lead structure for developing new antiviral agents targeting similar mechanisms within other viral pathogens.

The ongoing research into S119 underscores its significance in developing effective treatments against respiratory viruses, particularly during seasonal outbreaks or pandemics .

Discovery & Development of S119-8

High-Throughput Screening (HTS) Origins of Parent Compound S119

The discovery of S119 originated from an ultrahigh-throughput cell-based screen of approximately 920,000 synthetic compounds, designed to identify novel inhibitors of influenza virus replication. This screening utilized a luciferase reporter system in Madin-Darby Canine Kidney (MDCK) cells infected with influenza A/WSN/1933 (H1N1) virus. S119 emerged as a top hit due to its exceptional potency, demonstrating a 50% inhibitory concentration (IC₅₀) of 20 nM in human A549 lung cells and 60 nM in MDCK cells. Crucially, it exhibited minimal cytotoxicity (50% cytotoxic concentration, CC₅₀ > 500 μM), yielding a selectivity index exceeding 25,000 [1] [2].

The HTS methodology leveraged 96-well microplate technology and automated robotics to enable rapid testing of compound libraries. Each well contained infected cells treated with a unique compound, and viral inhibition was quantified via luminescence measurements. This approach allowed processing of >7,000 compounds weekly under optimized conditions [2] [5]. Post-screening resistance selection studies identified nonsynonymous mutations exclusively in the viral nucleoprotein (NP). Six of seven resistance mutations clustered within a surface pocket involved in NP oligomerization, confirming NP as the mechanistic target [1].

Table 1: High-Throughput Screening Workflow for S119 Discovery

StageDescriptionThroughput/Output
Compound Library~920,000 synthetic compounds in DMSO solution96-well microplates
Reporter SystemA/WSN/33 (H1N1) virus with luciferase reporter in MDCK or A549 cellsCell-based infectivity quantification
Primary ScreeningLuminescence measurement of viral inhibitionInitial hit identification (IC₅₀ determination)
Resistance StudiesSerial passage under S119 pressure; full-genome sequencing of resistant virusesTarget validation (NP mutations identified)

Rational Design of S119-8: Structural Optimization Strategies

To address S119’s limited strain coverage (effective only against A/WSN/1933 and partially against A/California/2009), a systematic structure-activity relationship (SAR) study was undertaken. This medicinal chemistry campaign focused on modifying S119’s core scaffold to enhance interactions with conserved regions of the NP protein across influenza strains [1] [4].

S119-8 (chemical name: 4-(1,1-Dimethylethyl)-N-[4-(phenylamino)phenyl]benzamide; CAS: 443639-96-1) was designed through strategic substitutions to improve steric and electronic complementarity within the NP binding pocket. Key modifications included:

  • Introduction of a tertiary-butyl group to the phenyl ring, enhancing hydrophobic interactions with NP’s body domain.
  • Optimization of the aniline linker to stabilize hydrogen bonding with residue Y289.
  • Reduction of polar surface area to improve membrane permeability for enhanced intracellular delivery [1] [4] [6].

These alterations maintained the parent compound’s molecular weight (344.45 g/mol) and chemical formula (C₂₃H₂₄N₂O) while significantly improving physicochemical properties. Computational modeling confirmed enhanced binding affinity to the NP oligomerization interface, particularly for strains resistant to S119 [1] [6].

Table 2: Structural Comparison of S119 and S119-8

PropertyS119S119-8Biological Impact
Core StructureBenzamide scaffoldModified benzamide with tert-butyl groupEnhanced hydrophobic packing with NP
Key SubstituentUnsubstituted phenyl ring4-tert-ButylphenylImproved affinity for resistant mutants
Binding PocketPartial overlap with nucleozin siteBroader engagement across NP oligomer interfaceIncreased barrier to resistance development
Calculated logP3.8 (predicted)4.5 (measured)Optimized membrane permeability

Comparative Efficacy Profiles: S119 vs. S119-8 in Viral Inhibition Assays

S119-8 demonstrated markedly expanded antiviral breadth relative to S119 while retaining nanomolar potency. Against the prototype A/WSN/1933 strain, S119-8 exhibited an IC₅₀ of 1.43 μM—a 7-fold reduction compared to S119’s 20 nM potency. However, this modest loss was offset by activity against all tested influenza A and B strains, including oseltamivir-resistant isolates [1] [4] [6].

Critical improvements included:

  • Influenza A Coverage: S119-8 inhibited A/Puerto Rico/8/1934 (H1N1) at 6.05 μM and A/Vietnam/1203/2004 (H5N1) at 7.94 μM—strains completely resistant to S119 (IC₅₀ >50 μM).
  • Influenza B Activity: Demonstrated 2.08 μM IC₅₀ against B/Yamagata/16/1988 and 15.15 μM against B/Brisbane/60/2008, whereas S119 was inactive (IC₅₀ >50 μM).
  • Synergy with Standard Therapies: When combined with oseltamivir carboxylate, S119-8 showed additive to synergistic effects in plaque reduction assays, suggesting potential for combination regimens [1] [6].

Mechanistically, S119-8 maintained S119’s ability to disrupt NP oligomerization and cause cytoplasmic aggregation of NP, thereby inhibiting RNP assembly. Resistance profiling confirmed S119-8’s binding site overlapped with, but was distinct from, both nucleozin and S119, reducing cross-resistance risks [1].

Table 3: Antiviral Activity Spectrum of S119 vs. S119-8

Virus StrainSubtype/LineageS119 IC₅₀ (μM)S119-8 IC₅₀ (μM)Fold-Improvement
A/WSN/1933H1N10.021.430.07x
A/California/04/2009H1N127.435.325.2x
A/Puerto Rico/8/1934H1N1>506.05>8.3x
A/Vietnam/1203/2004H5N1>507.94>6.3x
B/Yamagata/16/1988Yamagata>502.08>24x
B/Brisbane/60/2008Victoria>5015.15>3.3x

Data derived from triplicate experiments using plaque assays or NP-immunostaining in A549/MDCK cells [1] [6].

Properties

Product Name

S119-8

IUPAC Name

N-(4-anilinophenyl)-4-tert-butylbenzamide

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C23H24N2O/c1-23(2,3)18-11-9-17(10-12-18)22(26)25-21-15-13-20(14-16-21)24-19-7-5-4-6-8-19/h4-16,24H,1-3H3,(H,25,26)

InChI Key

NEPKMQDGCTXOPG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Solubility

not available

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.